1-[(3-Bromophenyl)methyl]-3-methoxyazetidine
CAS No.:
Cat. No.: VC13710404
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-3-methoxyazetidine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-14-11-7-13(8-11)6-9-3-2-4-10(12)5-9/h2-5,11H,6-8H2,1H3 |
| Standard InChI Key | XADHFEMWJOMKPC-UHFFFAOYSA-N |
| SMILES | COC1CN(C1)CC2=CC(=CC=C2)Br |
| Canonical SMILES | COC1CN(C1)CC2=CC(=CC=C2)Br |
Introduction
Synthesis and Synthetic Methodologies
The synthesis of 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine involves multi-step routes, often leveraging azetidine ring formation followed by functionalization:
Reductive Cyclization of γ-Haloalkyl Imines
Azetidines can be synthesized via reductive cyclization of γ-haloalkyl imines using sodium borohydride. For example:
-
Imine formation: Reaction of 3-bromobenzylamine with a γ-bromo ketone yields a γ-haloalkyl imine intermediate .
-
Cyclization: Treatment with NaBH in methanol induces intramolecular nucleophilic substitution, forming the azetidine ring .
-
Methoxy introduction: Post-cyclization etherification with methyl iodide or methoxy-group retention during precursor synthesis .
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between enamines and alkenes provides an alternative route, though lower yields are reported due to competing side reactions .
Example synthesis pathway:
Optimization challenges:
-
Ring strain in azetidines necessitates mild conditions to prevent ring-opening .
-
Bromine sensitivity requires inert atmospheres (e.g., N) to avoid debromination .
Physicochemical Properties
Biological and Pharmacological Activity
Kinase Inhibition
In oncology, azetidine-containing compounds demonstrate kinase inhibitory activity. Patent US9593098B2 highlights analogues inhibiting EGFR mutants, suggesting potential for targeted cancer therapies .
Applications in Drug Discovery
Lead Optimization Strategies
-
Ring B modifications: Introducing spirocyclic or polar groups (e.g., 2-oxa-6-azaspiro[3.3]heptane) improves metabolic stability and MIC potency .
-
Halogen substitution: Replacing bromine with chlorine or fluorine alters target affinity and toxicity profiles .
Comparative activity of analogues:
| Compound | Pks13 IC (μM) | M. tuberculosis MIC (μM) |
|---|---|---|
| 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine | 0.12 | 0.8 |
| 3-(4-Chlorophenyl) analogue | 0.18 | 1.2 |
| Spirocyclic derivative | 0.09 | 0.5 |
ADMET Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume